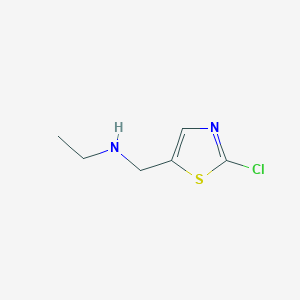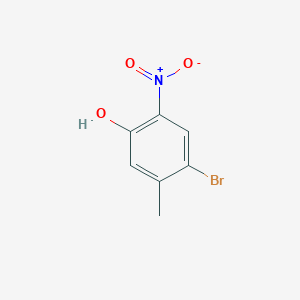![molecular formula C14H24O4 B179916 Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate CAS No. 108667-25-0](/img/structure/B179916.png)
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate, also known as EKA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EKA is a cyclic ester that is synthesized through a multi-step process involving various chemical reactions.
Applications De Recherche Scientifique
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Research has also been conducted to investigate its potential use as a drug delivery system due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate is not fully understood. However, it is believed that it acts by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate has anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate is its unique chemical structure, which makes it a potential candidate for drug delivery systems. However, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate could focus on its potential applications in drug delivery systems, as well as its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Research could also investigate the potential of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate as a treatment for other conditions, such as fever and inflammation.
Méthodes De Synthèse
The synthesis of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate involves a multi-step process that starts with the reaction between cyclohexanone and ethyl 2-bromoacetate. This reaction produces ethyl 2-cyclohexylacetoacetate, which is then reacted with ethyl oxalyl chloride to form ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate. The final product is obtained through purification and isolation.
Propriétés
IUPAC Name |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-17-12(15)10-14(8-6-5-7-9-14)11-13(16)18-4-2/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOFHXFIXKNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400655 |
Source


|
| Record name | 1,1-Cyclohexanediacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate | |
CAS RN |
108667-25-0 |
Source


|
| Record name | 1,1-Cyclohexanediacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)







![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)

